molecular formula C12H15ClFNO2 B8031949 Tert-butyl N-[(2-chloro-4-fluorophenyl)methyl]carbamate

Tert-butyl N-[(2-chloro-4-fluorophenyl)methyl]carbamate

Cat. No.: B8031949
M. Wt: 259.70 g/mol
InChI Key: QNDVAKYIAUNMPO-UHFFFAOYSA-N
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Description

Tert-butyl N-[(2-chloro-4-fluorophenyl)methyl]carbamate is an organic compound that features a tert-butyl group, a carbamate functional group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2-chloro-4-fluorophenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a substituted benzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the reaction proceeds efficiently .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2-chloro-4-fluorophenyl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Tert-butyl N-[(2-chloro-4-fluorophenyl)methyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-chloro-4-fluorophenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modification of the target protein. The molecular pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[(2-chloro-4-methylphenyl)methyl]carbamate
  • Tert-butyl N-[(2-fluoro-4-chlorophenyl)methyl]carbamate
  • Tert-butyl N-[(2-bromo-4-fluorophenyl)methyl]carbamate

Uniqueness

Tert-butyl N-[(2-chloro-4-fluorophenyl)methyl]carbamate is unique due to the specific combination of substituents on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

tert-butyl N-[(2-chloro-4-fluorophenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO2/c1-12(2,3)17-11(16)15-7-8-4-5-9(14)6-10(8)13/h4-6H,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDVAKYIAUNMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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